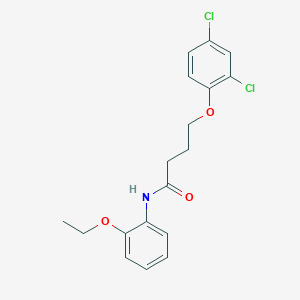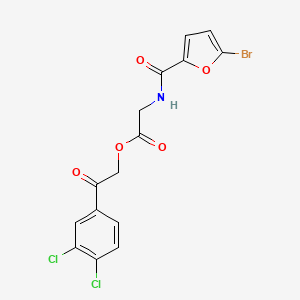
4-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)butanamide
描述
4-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)butanamide, commonly known as dicamba, is a selective herbicide that is widely used in agriculture for controlling broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost.
作用机制
Dicamba works by disrupting the growth and development of broadleaf weeds. It mimics the action of auxin, a plant hormone that regulates growth and development. Dicamba causes abnormal growth in the plant, leading to stunted growth, twisted stems, and abnormal leaves. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been found to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. It has also been found to have a negative impact on soil microbial communities, which can affect soil health and nutrient cycling.
实验室实验的优点和局限性
Dicamba is a widely used herbicide, and its effectiveness has been well documented. It is also relatively inexpensive, making it an attractive option for farmers. However, dicamba can have negative impacts on non-target organisms and the environment. Additionally, its effectiveness can be reduced by factors such as weather conditions and soil type.
未来方向
Future research on dicamba could focus on developing new formulations that reduce its negative impacts on non-target organisms and the environment. Additionally, research could focus on developing new herbicides that work in combination with dicamba to enhance its effectiveness and reduce the risk of weed resistance. Finally, research could focus on developing new methods for applying dicamba that reduce the risk of drift and off-target effects.
In conclusion, dicamba is a widely used herbicide that has been extensively researched for its effectiveness and impacts on the environment. While it has many advantages, it also has limitations and negative impacts that should be carefully considered. Future research could help to develop new formulations and methods for using dicamba that reduce its negative impacts while maintaining its effectiveness.
科学研究应用
Dicamba has been extensively researched for its herbicidal properties and its effects on non-target organisms. It has been found to be effective in controlling a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. Dicamba has also been studied for its potential use in combination with other herbicides to enhance their effectiveness.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-2-23-17-7-4-3-6-15(17)21-18(22)8-5-11-24-16-10-9-13(19)12-14(16)20/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGMHBQJNIPZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(4-methoxyphenyl)isoxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4762489.png)
![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4762503.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4762519.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4762524.png)


![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)

![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)